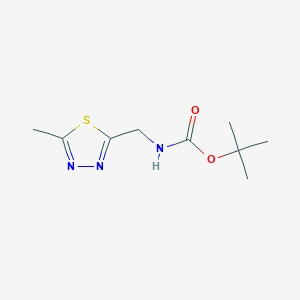

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate

Description

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate is a Boc-protected carbamate derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position. This compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase inhibitors, and antimalarial agents . Its synthesis typically involves coupling reactions between Boc-protected amines and thiadiazole derivatives under mild conditions, with yields ranging from 60% to 80% depending on the substituents and reaction optimization .

Properties

IUPAC Name |

tert-butyl N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-6-11-12-7(15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWMQNYLRZKODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS: 388630-69-1) is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its pharmacological effects.

- IUPAC Name : tert-butyl methyl(5-methyl-1,3,4-thiadiazol-2-yl)carbamate

- Molecular Formula : C9H15N3O2S

- Molecular Weight : 229.3 g/mol

- Purity : 95% .

Synthesis and Structure

The compound is synthesized through the reaction of tert-butyl carbamate with 5-methyl-1,3,4-thiadiazole derivatives. The structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiadiazole moiety enhances the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of substituents on the thiadiazole ring can enhance this activity .

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16–31.25 μg/mL |

| This compound | E. coli | Moderate activity |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. The activity is often linked to their ability to induce apoptosis and inhibit cell proliferation .

| Cell Line | IC50 (ng/μL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 ± 5 | |

| A549 (Lung Cancer) | 40 ± 3 | |

| HeLa (Cervical Cancer) | 30 ± 2 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. SAR studies have shown that variations in substituents on the thiadiazole ring can significantly alter antimicrobial and anticancer efficacy. For example:

- Adding electron-withdrawing groups generally enhances antibacterial activity.

- Alkyl substitutions may improve lipophilicity and cellular uptake.

Case Studies

- Antimicrobial Screening : A study evaluated several thiadiazole derivatives for their antimicrobial properties against a panel of pathogens. The results indicated that compounds with a methyl group at the C-5 position exhibited superior activity against Gram-positive bacteria compared to their counterparts without this substitution .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound showed significant cytotoxicity at low concentrations. These findings suggest potential for further development as an anticancer agent .

Scientific Research Applications

Agricultural Applications

1. Pesticide Development

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate has been investigated for its potential as an agricultural pesticide. The thiadiazole moiety is known for its fungicidal properties, making this compound a candidate for developing new fungicides. Studies have shown that derivatives of thiadiazole exhibit significant activity against various fungal pathogens affecting crops .

2. Plant Growth Regulation

Research indicates that compounds containing thiadiazole structures can act as plant growth regulators. They may enhance plant resistance to stress and improve growth rates under adverse conditions . This application is particularly relevant in the context of sustainable agriculture.

Pharmaceutical Applications

1. Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been well-documented. This compound has shown promising results in inhibiting the growth of various bacteria and fungi in laboratory settings. This makes it a potential candidate for developing new antimicrobial agents .

2. Drug Design and Synthesis

The compound can serve as a building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological activity. Its unique structure allows for modifications that can lead to the discovery of novel drugs targeting specific diseases .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. The incorporation of thiadiazole groups into polymers can improve their thermal stability and mechanical properties .

2. Coatings and Adhesives

Due to its chemical stability and potential reactivity, this compound may also find applications in developing advanced coatings and adhesives with enhanced performance characteristics .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 1,3,4-thiadiazole ring, which contrasts with oxadiazole or thiazole-based analogs. Key structural comparisons include:

Physicochemical Properties

Key differences in NMR, melting points, and stability:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of an amine intermediate. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C . Optimization of yields (e.g., 60–69% in and ) requires strict control of stoichiometry, reaction time, and purification techniques such as silica gel chromatography. Low yields may arise from incomplete Boc protection or side reactions; monitoring via TLC and adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) can mitigate these issues .

Q. How is structural confirmation of this compound achieved?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR : Peaks for the tert-butyl group appear as a singlet at ~1.4 ppm, while the thiadiazole methyl group resonates at ~2.6 ppm .

- ¹³C NMR : The carbonyl carbon of the carbamate (C=O) is observed at ~155 ppm, and the thiadiazole carbons appear between 160–170 ppm .

High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with a mass accuracy of <5 ppm .

Q. What solvents and conditions are suitable for storing tert-butyl carbamate derivatives?

- Methodological Answer : Stability tests indicate that tert-butyl carbamates should be stored under inert gas (N₂/Ar) at –20°C in anhydrous DCM or acetonitrile. Avoid prolonged exposure to moisture, acids, or bases to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can computational tools guide the design of tert-butyl carbamate derivatives for enzyme-catalyzed reactions?

- Methodological Answer : Programs like PRODA () use deterministic global minimization algorithms to predict binding affinities between carbamate intermediates and enzyme active sites. For example, molecular dynamics (MD) simulations can model interactions of the thiadiazole ring with catalytic residues in penicillin G acylase, enabling rational mutagenesis for improved catalytic efficiency . Short-time MD simulations (<50 ns) are recommended for initial screening of enzyme variants .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/HRMS data often arise from residual solvents, tautomerism, or impurities. Strategies include:

- 2D NMR : HSQC and HMBC correlations confirm connectivity between the tert-butyl group and the thiadiazole ring .

- Isotopic Labeling : Use of ¹⁵N-labeled reagents clarifies nitrogen environments in the thiadiazole moiety .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves ambiguous NOE signals or rotational isomers .

Q. How do substituents on the thiadiazole ring influence biological or physicochemical properties?

- Methodological Answer : Substituent effects are evaluated via:

- Hammett Analysis : Electron-withdrawing groups (e.g., –CF₃) on the thiadiazole enhance electrophilicity, affecting nucleophilic acyl substitution rates .

- Dyeing Studies : Methyl groups (as in 5-methyl-1,3,4-thiadiazole) increase hydrophobic interactions with nylon fabrics, as shown in acid dye adsorption experiments (). Similar principles apply to drug-receptor binding .

Q. What are the challenges in scaling up tert-butyl carbamate synthesis, and how can they be addressed?

- Methodological Answer : Key challenges include exothermic Boc protection reactions and purification at scale. Solutions:

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions .

- Crystallization-Driven Purification : Use antisolvents (e.g., water in DCM) to isolate high-purity carbamates, avoiding silica gel chromatography .

Q. How can kinetic selectivity be optimized in enzyme-mediated reactions involving tert-butyl carbamates?

- Methodological Answer : Kinetic selectivity is enhanced by:

- Substrate Engineering : Introducing steric hindrance (e.g., tert-butyl groups) to favor specific transition states .

- Directed Evolution : Screening enzyme libraries (e.g., 770 variants in ) for mutants with improved kcat/KM ratios .

Notes

- Advanced questions emphasize mechanistic insights, computational modeling, and data reconciliation.

- All answers are methodologically focused, avoiding commercial or consumer-level details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.